Lipophilicity Advantage: LogP 6.87 for the C18 Chain Enables Stronger Membrane Partitioning vs. C12–C16 Homologues
The measured LogP of 1‑octadecylimidazolidine‑2,4‑dione is 6.87 [REFS‑1]. While experimental LogP values for the C12 and C14 analogues are not publicly available, the general rule that each additional methylene group increases LogP by ≈0.5 units places the C12 homologue at an estimated LogP ≈3.9. This translates into a >100‑fold higher octanol‑water partition coefficient for the C18 compound, which directly governs membrane permeability and lipid‑bilayer retention [REFS‑2].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.87 (measured) |
| Comparator Or Baseline | 1‑Dodecylimidazolidine‑2,4‑dione (C12): LogP not reported; estimated ~3.9 based on ‑CH2‑ increment of ~0.5 |
| Quantified Difference | ΔLogP ≈ 3.0 (≈1000‑fold difference in partition coefficient) |
| Conditions | Calculated/predicted partition coefficient; experimental LogP for target from SIELC HPLC data |
Why This Matters
Higher LogP correlates with stronger partitioning into hydrophobic microbial membranes and better retention in lipid‑based formulations, making the C18 derivative a preferred choice when maximum membrane activity is required.
- [1] SIELC Technologies. 1‑Octadecylimidazolidine‑2,4‑dione – Compound Information. Published 2018. LogP 6.87. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525‑616. (Provides the ‑CH2‑ increment rule.) View Source
